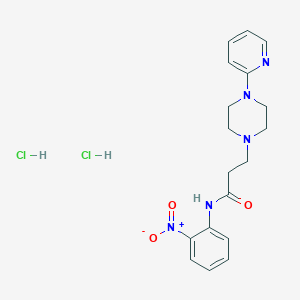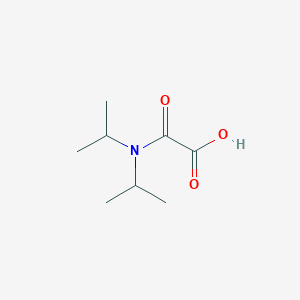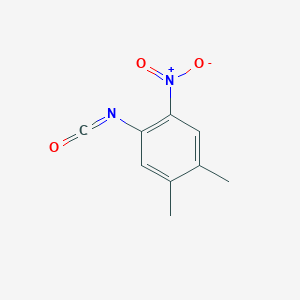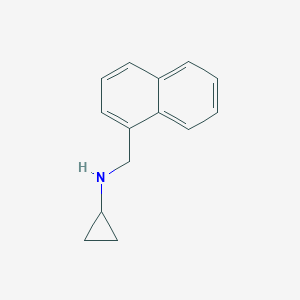
1-(Thiophen-2-yl)piperidine
Overview
Description
1-(Thiophen-2-yl)piperidine is a compound with the CAS Number: 19983-20-1 . It has a molecular weight of 168.28 and its IUPAC name is 1-(1H-1lambda3-thiophen-2-yl)piperidine . It is stored at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes 1-(Thiophen-2-yl)piperidine, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 1-(Thiophen-2-yl)piperidine is represented by the linear formula C9H13NS . The InChI code for this compound is 1S/C9H14NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8,11H,1-3,6-7H2 .Physical And Chemical Properties Analysis
1-(Thiophen-2-yl)piperidine has a boiling point of 265.0±13.0 C at 760 mmHg . It is stored at 4C and protected from light . The compound is in liquid form .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, including “1-(Thiophen-2-yl)piperidine”, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . For example, they have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis of Other Organic Compounds
Piperidine derivatives serve as important intermediates in the synthesis of other organic compounds, including agrochemicals, and specialty chemicals .
Anticancer Applications
Piperidine derivatives have shown potential in cancer treatment. For instance, when breast cancer cell lines were treated with piperine, a piperidine derivative, the phosphorylation of the Ser473 residue on Akt was decreased, leading to inhibition of the Akt signaling pathway .
Industrial Chemistry
Thiophene derivatives, including “1-(Thiophen-2-yl)piperidine”, are utilized in industrial chemistry as corrosion inhibitors .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Biological Activity
Piperidine derivatives have shown a wide range of biological activities. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(Thiophen-2-yl)piperidine is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . It plays a critical role in tumor growth and metastatic spread .
Mode of Action
1-(Thiophen-2-yl)piperidine interacts with LOX, inhibiting its activity . The catalytic site of LOX comprises a copper binding motif and a covalently bound lysine tyrosylquinone (LTQ) cofactor . LOX converts peptidyl lysine residues to the corresponding α-aminoadipic-δ-semialdehyde in an oxidative deamination reaction . The inhibition of LOX by 1-(Thiophen-2-yl)piperidine prevents this conversion, thereby disrupting the cross-linking of collagens and elastin in the extracellular matrix .
Biochemical Pathways
The inhibition of LOX by 1-(Thiophen-2-yl)piperidine affects the extracellular matrix remodeling pathway . This disruption can lead to downstream effects on cell adhesion, migration, and signaling, which are critical processes in tumor growth and metastasis .
Result of Action
The inhibition of LOX by 1-(Thiophen-2-yl)piperidine can potentially impede tumor growth and metastatic spread . By preventing the cross-linking of collagens and elastin in the extracellular matrix, the compound may disrupt the structural integrity of the tumor microenvironment and inhibit tumor progression .
Action Environment
The action, efficacy, and stability of 1-(Thiophen-2-yl)piperidine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the compound’s exposure to light . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
properties
IUPAC Name |
1-thiophen-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUBKHLEMUNAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479421 | |
| Record name | 1-(thiophen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)piperidine | |
CAS RN |
19983-20-1 | |
| Record name | 1-(thiophen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




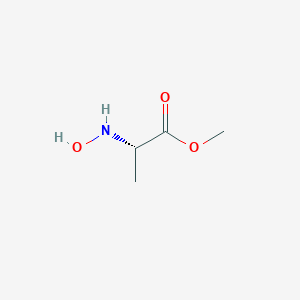

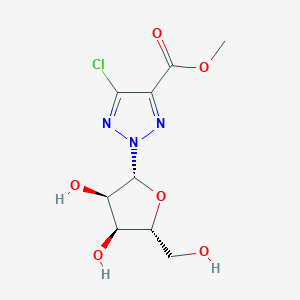

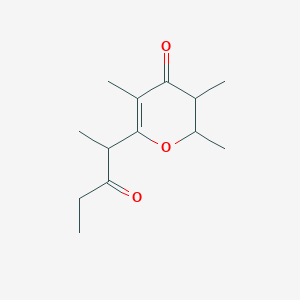

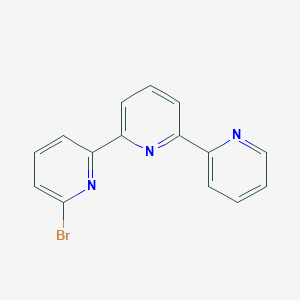
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)
